Aminomethyltrioxsalen hydrochloride

DNA Intercalation Binding Constant Photochemistry

Aminomethyltrioxsalen hydrochloride (AMT; 4′-aminomethyl-4,5′,8-trimethylpsoralen hydrochloride) is a psoralen derivative that functions as a bifunctional photoreactive nucleic acid intercalator and crosslinking agent. Upon exposure to UVA light (320–400 nm), AMT undergoes a 2+2 cycloaddition reaction with pyrimidine bases, preferentially at 5′-TA-3′ dinucleotide stretches, to form covalent mono-adducts and interstrand crosslinks in DNA and RNA.

Molecular Formula C15H16ClNO3
Molecular Weight 293.74 g/mol
CAS No. 62442-61-9
Cat. No. B1664891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminomethyltrioxsalen hydrochloride
CAS62442-61-9
Synonyms(3H)4'-aminomethyl-4,5',8-trimethylpsoralen
3H-AMT
4'-aminomethyl-4,5',8-trimethylpsoralen
5-AMTP
aminomethylpsoralen
aminomethyltrimethylpsoralen
aminomethyltrioxsalen
aminomethyltrioxsalen hydrochloride
Molecular FormulaC15H16ClNO3
Molecular Weight293.74 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C.Cl
InChIInChI=1S/C15H15NO3.ClH/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15;/h4-5H,6,16H2,1-3H3;1H
InChIKeyHAWQZPVGCLHOBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aminomethyltrioxsalen Hydrochloride (CAS 62442-61-9): DNA Intercalator & Photoreactive Crosslinker for Nucleic Acid Research


Aminomethyltrioxsalen hydrochloride (AMT; 4′-aminomethyl-4,5′,8-trimethylpsoralen hydrochloride) is a psoralen derivative that functions as a bifunctional photoreactive nucleic acid intercalator and crosslinking agent . Upon exposure to UVA light (320–400 nm), AMT undergoes a 2+2 cycloaddition reaction with pyrimidine bases, preferentially at 5′-TA-3′ dinucleotide stretches, to form covalent mono-adducts and interstrand crosslinks in DNA and RNA . The hydrochloride salt form confers water solubility (1 mg/mL in H₂O) advantageous for biological applications, with a molecular weight of 293.75 g/mol . This compound is employed extensively as a molecular probe for nucleic acid structure determination, viral inactivation in vaccine development, and as a photochemical tool in chromatin and RNA secondary structure studies.

Why Aminomethyltrioxsalen Hydrochloride Cannot Be Replaced by Generic Psoralen Analogs in Quantitative Nucleic Acid Studies


Substitution of aminomethyltrioxsalen hydrochloride with other psoralen derivatives such as 8-methoxypsoralen (8-MOP), trioxsalen (4,5′,8-trimethylpsoralen), or 4′-hydroxymethyltrioxsalen introduces significant quantitative and functional variability. AMT demonstrates a 10-fold higher site occupancy on DNA compared to 8-MOP under identical conditions [1], binds non-selectively in the absence of UV irradiation [2], and achieves cellular uptake plateau within 2 minutes versus 20 minutes for trioxsalen [3]. The 4′-aminomethyl substituent fundamentally alters DNA binding kinetics, photoadduct distribution, and crosslinking efficiency relative to unmodified trioxsalen, meaning experimental outcomes—particularly adduct density per kilobase pair and probe penetration kinetics—cannot be reproduced by substituting with generic psoralens. The quantitative evidence below delineates precisely where AMT differentiates from its closest analogs.

Aminomethyltrioxsalen Hydrochloride (62442-61-9): Quantitative Differentiation Evidence vs. Psoralen Analogs


DNA Binding Affinity & Intercalation Efficiency: AMT vs. 8-Methoxypsoralen (8-MOP)

AMT exhibits a high DNA binding constant (K = 1.5 × 10⁵ M⁻¹), which results in essentially complete intercalation of AMT molecules under typical photochemical study conditions, occupying approximately 25% of available DNA base pair sites. In contrast, 8-MOP occupies approximately 10-fold fewer base pair sites under identical conditions [1]. This difference in site occupancy directly translates to a higher achievable density of photoadducts for AMT, up to 102 adducts per kilobase pair [1].

DNA Intercalation Binding Constant Photochemistry

Cellular Penetration Kinetics: AMT vs. Trioxsalen (4,5′,8-Trimethylpsoralen)

AMT penetrates intact living cells and reaches equilibrium intracellular concentration within approximately 2 minutes, compared to 20 minutes required for trioxsalen (4,5′,8-trimethylpsoralen) to achieve plateau concentration under identical conditions [1]. This 10-fold faster uptake kinetics enables more efficient experimental workflows and reduces pre-irradiation incubation time in cellular studies.

Cellular Uptake Kinetics Microspectrofluorometry

Photoreactivity Without Repeated Reagent Addition: AMT vs. Trioxsalen & 8-MOP

AMT demonstrates greatly superior ability to saturate photoreactive sites on DNA and RNA without requiring repeated addition of reagent, relative to both 4,5′,8-trimethylpsoralen (trioxsalen) and 8-methoxypsoralen (8-MOP) [1]. This property is attributed to the combined effects of higher binding affinity and more efficient monoadduct formation, enabling a single reagent addition to achieve maximal photoadduct density.

Saturation Photoreactivity Nucleic Acid Crosslinking Reagent Efficiency

Dark (Non-UV) Binding Selectivity: AMT vs. Other Psoralen Analogs

Among a panel of psoralen analogs including 8-methoxypsoralen (8-MOP), psoralen (P), and 5-methoxypsoralen (5-MOP), AMT (reported as AMP) was the only compound to demonstrate significant non-covalent binding to deoxyoligonucleotides in the absence of UV irradiation [1]. This unique dark-binding property may contribute to its enhanced photoreactivity and distinguishes AMT for applications where pre-irradiation complex formation is critical.

Non-covalent Binding Dark Binding Oligonucleotide Interaction

Sister Chromatid Exchange (SCE) Induction: AMT vs. Trimethylpsoralen Derivatives

In a comparative study of psoralen derivatives for photopromotion of sister chromatid exchanges (SCEs) in human peripheral blood leukocytes, AMT hydrochloride induced 59.1 SCEs per 100 chromosomes at 6.5 × 10⁻⁸ M concentration with UVA irradiation (365 nm, 0.9 J/cm²) [1]. This value is intermediate between 4′-methoxymethyl-4,5′,8-trimethylpsoralen (42.9 SCEs/100 chromosomes) and 4′-hydroxymethyl-4,5′,8-trimethylpsoralen (75 SCEs/100 chromosomes), and substantially higher than 8-methoxypsoralen (23.9 SCEs/100 chromosomes) and trioxsalen derivatives [1].

Genotoxicity Sister Chromatid Exchange DNA Crosslinking Potential

In Vivo Nucleic Acid Binding Capacity: Quantitative Adduct Formation in Cellular Contexts

In Drosophila and HeLa cells treated with AMT and UV light, the maximum number of AMT molecules covalently bound reaches 60 per 10³ base pairs in cellular DNA and 20 per 10³ base pairs in RNA [1]. When isolated nuclei are treated similarly, binding increases dramatically to 376 molecules per 10³ base pairs in DNA, reflecting the removal of cellular barriers to psoralen access [1]. These in vivo binding metrics provide a quantitative baseline for cellular crosslinking efficiency.

Cellular Crosslinking DNA Adduct Density In Vivo Photochemistry

Optimal Research Applications for Aminomethyltrioxsalen Hydrochloride (62442-61-9) Based on Quantitative Differentiation Evidence


Viral Inactivation for Vaccine Development (e.g., Dengue, HIV-1)

AMT's superior ability to saturate nucleic acid photoreactive sites without repeated reagent addition [1] makes it an ideal photochemical inactivator for viral vaccine production. The compound has been successfully employed to inactivate dengue virus type 1 for immunogenicity studies in mice [2] and non-human primates [3], as well as HIV-1 . The faster cellular uptake kinetics (2 minutes vs. 20 minutes for trioxsalen) [4] facilitate efficient viral inactivation workflows.

Nucleic Acid Structural Probing (RNA Secondary Structure & Chromatin Accessibility)

The 10-fold higher DNA site occupancy of AMT compared to 8-MOP [1] and its unique dark-binding properties [2] position it as a superior probe for mapping double-stranded regions in heterogeneous nuclear RNA (hnRNA) [3] and assessing chromatin compaction. The high achievable adduct density (up to 102 adducts per kilobase pair) [1] enables robust detection of even transient nucleic acid structures.

DNA Damage & Genotoxicity Reference Standard (Sister Chromatid Exchange Assays)

With a well-characterized SCE induction rate of 59.1 per 100 chromosomes at 6.5 × 10⁻⁸ M under standardized UVA conditions [1], AMT serves as a reliable positive control and reference compound for genotoxicity screening. Its intermediate position between less potent (8-MOP: 23.9 SCEs) and more potent (4′-hydroxymethyl-trioxsalen: 75 SCEs) derivatives [1] provides a calibrated benchmark for cross-study comparisons.

Nanoelectronic Circuit Fabrication (DNA Origami Templating)

AMT has been utilized in DNA origami metallization studies for nanoelectronic circuit fabrication, where its nucleic acid crosslinking properties enable template stabilization [1]. The high binding affinity and adduct density of AMT [2] provide robust crosslinking of DNA nanostructures prior to metal deposition steps, enhancing structural integrity during multi-step metallization processes.

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